molecular formula C9H13N B119579 5-Ethynyl-1-azabicyclo[3.2.1]octane CAS No. 142483-61-2

5-Ethynyl-1-azabicyclo[3.2.1]octane

Cat. No.: B119579
CAS No.: 142483-61-2
M. Wt: 135.21 g/mol
InChI Key: NCLBJBJJABUYSO-UHFFFAOYSA-N
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Description

5-Ethynyl-1-azabicyclo[3.2.1]octane, also known as this compound, is a useful research compound. Its molecular formula is C9H13N and its molecular weight is 135.21 g/mol. The purity is usually 95%.
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Properties

CAS No.

142483-61-2

Molecular Formula

C9H13N

Molecular Weight

135.21 g/mol

IUPAC Name

5-ethynyl-1-azabicyclo[3.2.1]octane

InChI

InChI=1S/C9H13N/c1-2-9-4-3-6-10(8-9)7-5-9/h1H,3-8H2

InChI Key

NCLBJBJJABUYSO-UHFFFAOYSA-N

SMILES

C#CC12CCCN(C1)CC2

Canonical SMILES

C#CC12CCCN(C1)CC2

Synonyms

1-Azabicyclo[3.2.1]octane, 5-ethynyl- (9CI)

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of crude (±) 5-(2,2-dibromoethenyl)-1-azabicyclo[3.2.1]octane (10 g, 34 mM) (D5) in dry THF (200 ml) was cooled to -78° C. under nitrogen and treated with n-butyl lithium in hexane (49 ml of a 1.6 molar solution, 0.078 mol). The solution was stirred at this temperature for 1 h and then allowed to warm to room temperature over a period of 1 h. The reaction mixture was then cooled to -70° C. and quenched by the addition of acetic acid (10 ml). The solution was then concentrated in vacuo to a gum and the residue partitioned between chloroform and saturated aqueous potassium carbonate solution. The organic phase was separated, dried (Na2SO4) and concentrated in vacuo to a gum which was distilled in vacuo to afford the title compound (D6, 2.5 g, 51%) as a colourless oil (B.pt 110°-120° at 0.5 mM) which crystallised on standing m.p. 41°-42° C.
Name
(±) 5-(2,2-dibromoethenyl)-1-azabicyclo[3.2.1]octane
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
51%

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